molecular formula C9H3Cl2F3N2 B13487686 4,5-Dichloro-2-(trifluoromethyl)quinazoline

4,5-Dichloro-2-(trifluoromethyl)quinazoline

Cat. No.: B13487686
M. Wt: 267.03 g/mol
InChI Key: MGJTZBRTQSGGKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(trifluoromethyl)quinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4,5-dichloroanthranilic acid with trifluoroacetic anhydride, followed by cyclization to form the quinazoline ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-2-(trifluoromethyl)quinazoline is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its ability to inhibit WRN helicase and its potential as an anticancer agent set it apart from other similar compounds .

Properties

Molecular Formula

C9H3Cl2F3N2

Molecular Weight

267.03 g/mol

IUPAC Name

4,5-dichloro-2-(trifluoromethyl)quinazoline

InChI

InChI=1S/C9H3Cl2F3N2/c10-4-2-1-3-5-6(4)7(11)16-8(15-5)9(12,13)14/h1-3H

InChI Key

MGJTZBRTQSGGKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NC(=N2)C(F)(F)F)Cl

Origin of Product

United States

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